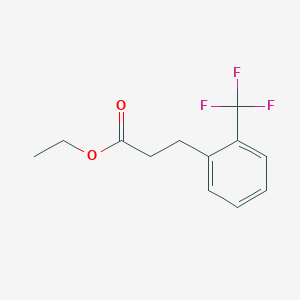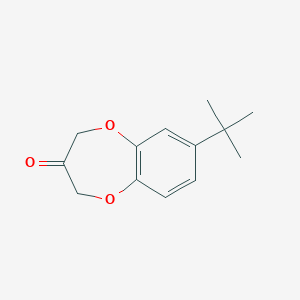
2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)- is a chemical compound that belongs to the class of benzodioxepines. It is commonly known as TBOA, which stands for “DL-threo-beta-benzyloxyaspartic acid”. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the uptake of glutamate in the central nervous system (CNS).
作用機序
TBOA inhibits the uptake of glutamate by binding to the transporters that are responsible for the uptake of glutamate in the CNS. TBOA binds to the transporters in a non-competitive manner, which means that it does not compete with the substrate (glutamate) for binding to the transporter. TBOA also modulates the activity of ionotropic glutamate receptors by increasing the duration of the receptor activation. This modulation of ionotropic glutamate receptors can lead to an increase in the excitability of neurons.
Biochemical and Physiological Effects:
TBOA has been shown to have several biochemical and physiological effects on the CNS. TBOA increases the extracellular levels of glutamate, which can cause excitotoxicity. TBOA also modulates the activity of ionotropic glutamate receptors, which can lead to an increase in the excitability of neurons. TBOA has also been shown to increase the release of dopamine and serotonin in the CNS.
実験室実験の利点と制限
TBOA is a potent inhibitor of 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)-, which makes it a valuable tool for studying the regulation of glutamate uptake in the CNS. TBOA has also been used to study the role of glutamate in various CNS disorders, such as epilepsy and stroke. However, TBOA has some limitations for lab experiments. TBOA is not very selective for 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)-, which means that it can inhibit other transporters that are responsible for the uptake of other amino acids. TBOA is also not very stable in solution, which can make it difficult to use in experiments.
将来の方向性
There are several future directions for the study of TBOA. One direction is the development of more selective inhibitors of 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)- that do not inhibit other transporters. Another direction is the study of the role of TBOA in the regulation of glutamate uptake in various CNS disorders, such as Alzheimer’s disease and Parkinson’s disease. TBOA can also be used to study the role of glutamate in the regulation of synaptic plasticity and learning and memory. Finally, TBOA can be used to study the role of glutamate in the regulation of pain perception.
合成法
The synthesis of TBOA involves several steps. The first step is the protection of the carboxylic acid group of L-aspartic acid with a benzyl group. The second step is the reduction of the carboxylic acid group to an alcohol group using lithium aluminum hydride. The third step is the protection of the alcohol group with a tert-butyl group. The fourth step is the oxidation of the benzyl group to a carboxylic acid group using potassium permanganate. The final step is the deprotection of the tert-butyl group to obtain TBOA.
科学的研究の応用
TBOA has been extensively studied for its potential therapeutic applications in various CNS disorders, such as epilepsy, stroke, and neurodegenerative diseases. TBOA has been shown to inhibit the uptake of glutamate in the CNS, which leads to an increase in extracellular glutamate levels. This increase in glutamate levels can cause excitotoxicity, which is the pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters. TBOA has also been shown to modulate the activity of ionotropic glutamate receptors, such as NMDA and AMPA receptors.
特性
CAS番号 |
195251-91-3 |
|---|---|
製品名 |
2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)- |
分子式 |
C13H16O3 |
分子量 |
220.26 g/mol |
IUPAC名 |
7-tert-butyl-1,5-benzodioxepin-3-one |
InChI |
InChI=1S/C13H16O3/c1-13(2,3)9-4-5-11-12(6-9)16-8-10(14)7-15-11/h4-6H,7-8H2,1-3H3 |
InChIキー |
VFQHMVHBTUURKJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCC(=O)CO2 |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCC(=O)CO2 |
その他のCAS番号 |
195251-91-3 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)
![2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile](/img/structure/B71143.png)


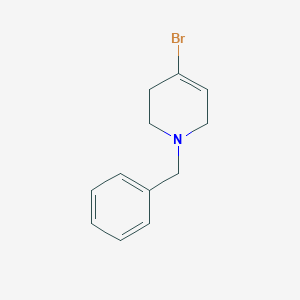

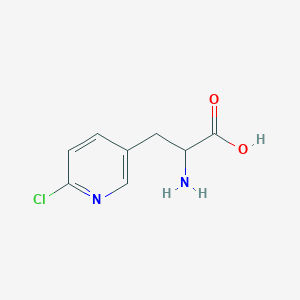


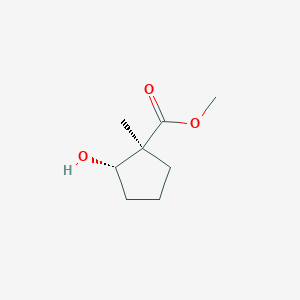
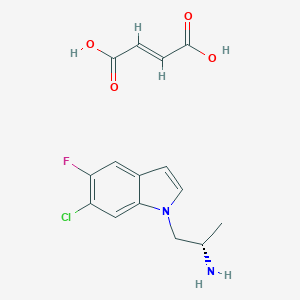
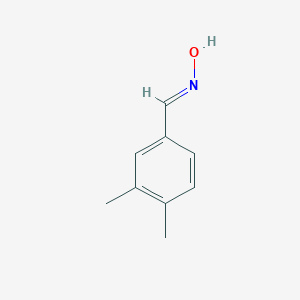
![4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one](/img/structure/B71173.png)
